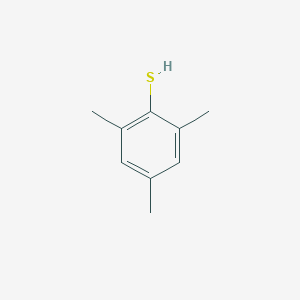

2,4,6-三甲基硫酚

描述

Synthesis Analysis

The synthesis of thiophene derivatives, including 2,4,6-trimethylthiophenol, often involves palladium-catalyzed coupling reactions, oxidative coupling, and other specialized organic synthesis techniques. These methods aim to efficiently construct the thiophene core, introduce substituents, and optimize yields for practical applications (Barbarella et al., 1996; Ping, 2012).

Molecular Structure Analysis

Molecular structure analysis of thiophene derivatives, such as 2,4,6-trimethylthiophenol, typically employs X-ray crystallography and NMR spectroscopy. These techniques provide detailed insights into the compound's atomic arrangement, bond lengths, angles, and overall geometry, essential for understanding its reactivity and properties (Sekido et al., 1977; Tamm et al., 1996).

Chemical Reactions and Properties

Thiophene derivatives participate in a variety of chemical reactions, including electrophilic substitution, polymerization, and cross-coupling reactions. These reactions are fundamental for modifying the thiophene core, introducing functional groups, and creating polymers with desired electronic and optical properties (Marciniak et al., 1998; Cho et al., 2015).

Physical Properties Analysis

The physical properties of 2,4,6-trimethylthiophenol, such as solubility, melting point, and stability, are closely related to its molecular structure. The presence of methyl groups and the thiophenol moiety influence these properties, affecting the compound's applicability in material science and organic synthesis (Wakamiya et al., 2003; Suzuki et al., 1998).

Chemical Properties Analysis

2,4,6-Trimethylthiophenol's chemical properties, including acidity, reactivity towards nucleophiles and electrophiles, and participation in redox reactions, are crucial for its applications in synthetic chemistry. Its reactivity can be tailored through functionalization, enabling its use in complex chemical syntheses and material design (Eaborn et al., 1972; Tarı et al., 2015).

- Synthesis and structural analysis: (Barbarella et al., 1996), (Ping, 2012).

- Molecular structure: (Sekido et al., 1977), (Tamm et al., 1996).

- Chemical reactions and properties: (Marciniak et al., 1998), (Cho et al., 2015).

- Physical and chemical properties: (Wakamiya et al., 2003), (Suzuki et al., 1998).

科学研究应用

有机硅化学中的保护基: Si-2,4,6-三甲氧基苯基 (Si-2,4,6-TMOP) 部分已被有效地用作合成有机硅化学中的保护基。这在合成拉舍伐林的硅类似物 rac-硅伐林中得到证明,拉舍伐林是一种血清素/去甲肾上腺素再摄取抑制剂 (Daiß, Penka, Burschka, & Tacke, 2004).

沉积物中的成熟度指示剂: 三甲基二苯并噻吩 (TMDBT),与 2,4,6-三甲基硫酚相关,已被用作中国东部辽河盆地沉积物分析中的成熟度指示剂。提出了一种基于 TMDBT 比率的新成熟度指示剂 (Li 等,2013).

有机金属化学中的反应性: 对 (2,4,6-三甲氧基苯基)三甲基硅烷(一种与 2,4,6-三甲基硫酚类似的化合物)的酸裂解的研究表明,与苯基三甲基硅烷相比,反应性差异很大 (Eaborn, Salih, & Walton, 1972).

光催化应用: 研究了二苯甲酮与 2,4,6-三甲基-1,3,5-三硫杂环己烷(一种与 2,4,6-三甲基硫酚相关的化合物)之间的相互作用,以了解其在光催化聚合中的作用 (Marciniak, Andrzejewska, & Hugc, 1998).

卤代化合物的生物处理: 研究了 2,4,6-三氯苯酚(苯酚的氯代衍生物)的生物处理。这项研究可能为了解相关化合物的降解途径和环境影响提供见解 (Armenante, Kafkewitz, Lewandowski, & Jou, 1999).

电致变色应用: 对二噻吩噻吩基共轭聚合物的研究,其在结构上与 2,4,6-三甲基硫酚之类的噻吩相关,探讨了它们在电致变色器件中的应用 (Neo 等,2013).

毒物的电化学检测: 使用 CuO 纳米结构对 2,4,6-三氯苯酚进行电化学检测的研究,突出了在相关酚类化合物的环境监测中的潜在应用 (Buledi 等,2021).

碳正离子的稳定性和反应性: 对涉及 2,4,6-三甲氧基苯基基团(与 2,4,6-三甲基硫酚相关)的化合物的稳定性和反应性的研究,提供了对这些类型分子的行为的见解 (Wada 等,1997).

硅烷硫酮的合成和反应性: 对动力学稳定的硅烷硫酮化合物的合成和反应性的研究,其中包括与 2,4,6-三甲基硫酚类似的体积庞大的芳基,提供了对这些独特化合物的性质的见解 (Suzuki 等,1998).

光催化水处理: 使用市售 ZnO 粉末对 2,4,6-三氯苯酚进行光催化去除的研究强调了类似光催化应用在相关化合物中的潜力 (Gaya 等,2010).

有机半导体: 对氰基取代的低聚噻吩(在结构上与噻吩相关)的研究,突出了它们作为 n 型有机半导体的潜力 (Yassar 等,2002).

安全和危害

The compound is classified as dangerous, with hazard statements H319-H334-H410 . This means it can cause serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and avoiding release to the environment .

作用机制

Target of Action

2,4,6-Trimethylthiophenol is a chemical compound with a wide range of applications in the chemical industry . It is primarily used as an intermediate in the synthesis of other compounds

Mode of Action

The mode of action of 2,4,6-Trimethylthiophenol is largely dependent on the context of its use. In the synthesis of other compounds, it likely interacts with various reactants to form new chemical bonds . The exact nature of these interactions would depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

As an intermediate in chemical synthesis, it is likely involved in various chemical reactions that lead to the formation of new compounds .

Pharmacokinetics

Given its use in chemical synthesis, it is likely that these properties would be significantly influenced by the specific reaction conditions and the presence of other reactants .

Result of Action

As a chemical intermediate, its primary role is likely in the formation of new chemical bonds, leading to the synthesis of new compounds .

生化分析

Biochemical Properties

It is known that it is soluble in alcohol but insoluble in water . Its pKa is predicted to be 7.22±0.50 , indicating that it can exist in both protonated and deprotonated forms depending on the pH of the environment

Molecular Mechanism

It is known to inhibit CYP1A2, a member of the cytochrome P450 superfamily of enzymes These enzymes play a key role in the metabolism of drugs and other xenobiotics

属性

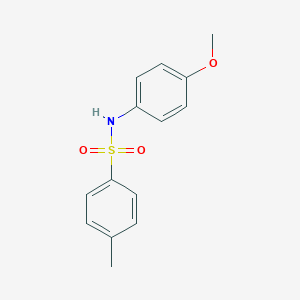

IUPAC Name |

2,4,6-trimethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-6-4-7(2)9(10)8(3)5-6/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKANQZUPJCMBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300979 | |

| Record name | 2,4,6-TRIMETHYLTHIOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1541-10-2 | |

| Record name | 2,4,6-TRIMETHYLTHIOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylbenzenethiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

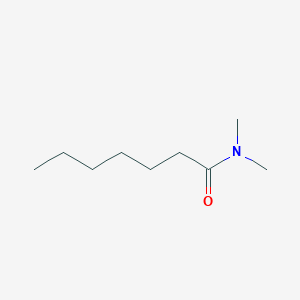

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate](/img/structure/B72318.png)

![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)